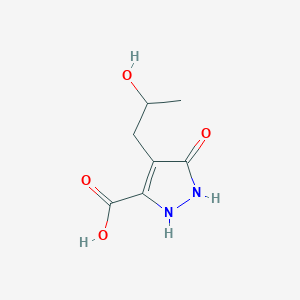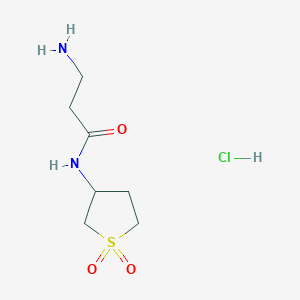![molecular formula C12H16ClN3O B1520063 2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride CAS No. 1158434-87-7](/img/structure/B1520063.png)
2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride
Vue d'ensemble
Description
2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride (2-AIEA-HCl) is a synthetic, small molecule compound that has a wide range of applications in scientific research. It is commonly used as a tool for studying biochemical and physiological processes, as well as for developing new therapeutic agents. 2-AIEA-HCl is a potent, selective inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and survival. In addition, it has been found to be a useful tool for studying the regulation of cell metabolism and the role of tyrosine kinase in disease processes.
Applications De Recherche Scientifique
Opioid Kappa Agonists
- Studies have investigated N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to 2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride, for their potential as opioid kappa agonists. One study describes the synthesis and biological evaluation of these compounds as kappa agonists, highlighting a specific compound's potent naloxone-reversible analgesic effects in mouse models (Barlow et al., 1991).
Antiallergic Agents
- Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the target compound, has been conducted to explore their use as antiallergic compounds. One such study identified a specific amide that was significantly more potent than astemizole in an ovalbumin-induced histamine release assay (Menciu et al., 1999).
Anticancer Applications
- A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which shares structural similarities with the compound , explored its synthesis and potential anticancer activity. The study included molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).
Anti-Inflammatory Drugs
- Research has been conducted on indole acetamide derivatives, such as N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, for their potential anti-inflammatory properties. This includes in silico modeling studies targeting the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
Herbicide Metabolism
- The metabolism of chloroacetamide herbicides, which include compounds structurally related to this compound, has been studied in human and rat liver microsomes. This research provides insights into the metabolic pathways and cytochrome P450 isoforms involved in the biotransformation of these compounds (Coleman et al., 2000).
Propriétés
IUPAC Name |
2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-7-12(16)14-6-5-9-8-15-11-4-2-1-3-10(9)11;/h1-4,8,15H,5-7,13H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILAGNZYCBGMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1519980.png)

![N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1519982.png)
![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)
![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)

![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)
![2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1519987.png)
![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)
![4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1519992.png)


![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)
